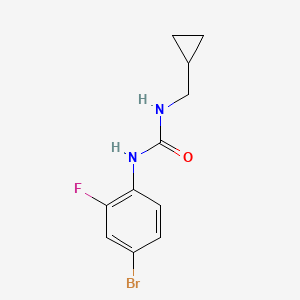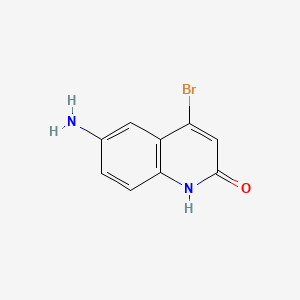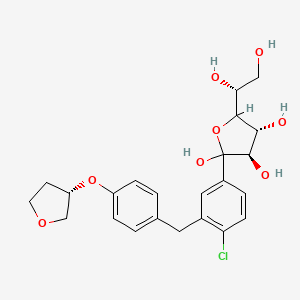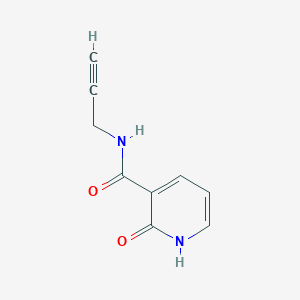![molecular formula C18H31N3O2 B14905843 2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)
2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexylidene ring, a hydrazinyl group, and an oxoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. One common method involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with N-cyclohexyl-2-oxoacetamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide moiety to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and modulate signaling pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar in structure but lacks the hydrazinyl and oxoacetamide groups.
5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one: Contains a thioxothiazolidinone moiety instead of the oxoacetamide group.
Uniqueness
2-(2-(4-(tert-Butyl)cyclohexylidene)hydrazinyl)-N-cyclohexyl-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrazinyl group allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H31N3O2 |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
N'-[(4-tert-butylcyclohexylidene)amino]-N-cyclohexyloxamide |
InChI |
InChI=1S/C18H31N3O2/c1-18(2,3)13-9-11-15(12-10-13)20-21-17(23)16(22)19-14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,19,22)(H,21,23) |
Clé InChI |
SKAXYUDWLCLQRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=NNC(=O)C(=O)NC2CCCCC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


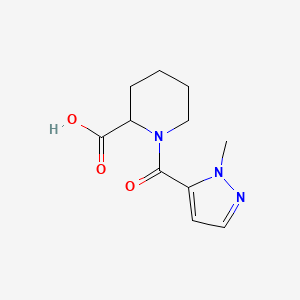

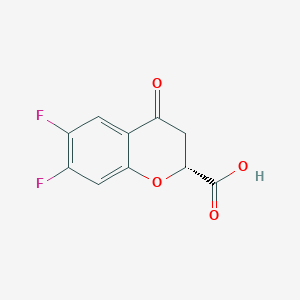
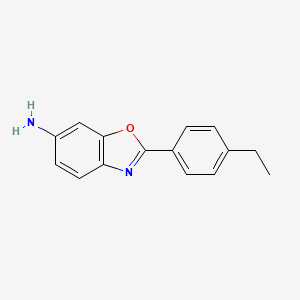
![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
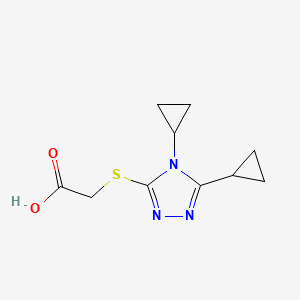
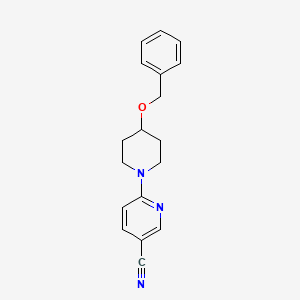

![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
